4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione
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Overview
Description
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione is a heterocyclic compound with a unique structure that incorporates both thieno and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno derivatives with diazepine precursors in the presence of a catalyst such as H₂PtCl₆ . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound shares a similar diazepine structure but differs in the presence of a benzene ring instead of a thieno ring.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione is unique due to its thieno ring, which imparts distinct chemical and biological properties compared to its benzodiazepine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
4-methyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2,5-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-10-4-6(11)9-7-5(8(10)12)2-3-13-7/h2-3H,4H2,1H3,(H,9,11) |
InChI Key |
WXPVJHWBSNEEJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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